Nioch 14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nioch 14 is a chemically synthesized antiviral agent that has shown significant efficacy against orthopoxviruses, including the smallpox virus. It is a derivative of tricyclodicarboxylic acid and has been developed as a potential treatment for smallpox and other orthopoxvirus infections .
Preparation Methods
The synthesis of Nioch 14 involves the reaction between annulated succinic anhydride and other chemical reagents under specific conditions. The industrial production of this compound follows a similar synthetic route, ensuring high yield and purity of the compound .
Chemical Reactions Analysis
Nioch 14 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are derivatives of tricyclodicarboxylic acid, which retain the antiviral properties of the parent compound .
Scientific Research Applications
Nioch 14 has been extensively studied for its antiviral properties. It has shown significant efficacy in reducing infection rates and viral load in animal models, making it a promising candidate for the treatment of smallpox and other orthopoxvirus infections. Additionally, this compound is being explored for its potential use in combination therapies with other antiviral agents to enhance its efficacy .
Mechanism of Action
Nioch 14 exerts its antiviral effects by targeting the VP37 protein of orthopoxviruses. This protein is essential for the viral replication process, and by inhibiting its function, this compound effectively prevents the virus from spreading within the host. The molecular pathways involved in this mechanism include the disruption of viral egress and the inhibition of viral DNA replication .
Comparison with Similar Compounds
Nioch 14 is similar to other antiviral agents such as tecovirimat and brincidofovir. it is unique in its chemical structure and mechanism of action. While tecovirimat is a derivative of pyrroledione, this compound is a derivative of tricyclodicarboxylic acid. This difference in structure contributes to its distinct antiviral properties and potential advantages in treating orthopoxvirus infections .
Properties
Molecular Formula |
C19H17F3N2O4 |
---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
7-[[[4-(trifluoromethyl)benzoyl]amino]carbamoyl]tricyclo[3.2.2.02,4]non-8-ene-6-carboxylic acid |
InChI |
InChI=1S/C19H17F3N2O4/c20-19(21,22)9-3-1-8(2-4-9)16(25)23-24-17(26)14-10-5-6-11(13-7-12(10)13)15(14)18(27)28/h1-6,10-15H,7H2,(H,23,25)(H,24,26)(H,27,28) |
InChI Key |
YDHJUPUAMAWEOT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C3C=CC2C(C3C(=O)O)C(=O)NNC(=O)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.